molecular formula C11H13ClFN3 B1520363 [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1221724-28-2

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B1520363
CAS No.: 1221724-28-2
M. Wt: 241.69 g/mol
InChI Key: HCCSIADVJYQDFH-UHFFFAOYSA-N
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Description

Chemical Significance of Pyrazole-Based Derivatives in Modern Chemistry

Pyrazole derivatives represent a cornerstone of heterocyclic chemistry due to their structural versatility and broad pharmacological applications. The pyrazole scaffold (C₃H₄N₂) features two adjacent nitrogen atoms within a five-membered aromatic ring, enabling diverse electronic and steric modifications. This moiety is prevalent in pharmaceuticals such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Cimetidine (histamine H₂-receptor antagonist). Pyrazole derivatives exhibit activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains, driven by their ability to mimic nucleotide structures and interact with biological targets.

The introduction of fluorine atoms or fluorinated groups (e.g., 4-fluorophenyl) enhances metabolic stability, bioavailability, and target affinity by modulating electronic properties and lipophilicity. These attributes make fluorinated pyrazoles indispensable in rational drug design.

Structural and Functional Overview of the Target Compound

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride (C₁₁H₁₃ClFN₃, molecular weight: 255.72 g/mol) features:

  • A pyrazole core substituted at position 1 with a 4-fluorophenyl group.
  • A methyl group at position 3 .
  • A methanamine hydrochloride moiety at position 4 .
Property Value Source
Molecular Formula C₁₁H₁₃ClFN₃
IUPAC Name [1-(4-Fluorophenyl)-3-methylpyrazol-4-yl]methanamine hydrochloride
SMILES CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN.Cl

The 4-fluorophenyl group enhances π-π stacking and hydrophobic interactions with biological targets, while the methyl group improves steric stability. The protonated amine (as hydrochloride) increases aqueous solubility, facilitating pharmacokinetic optimization.

Historical Context of Fluorophenyl-Substituted Heterocycles in Drug Discovery

Fluorophenyl-substituted heterocycles emerged prominently in the 1990s with the development of kinase inhibitors and antimicrobial agents. For example, RO3201195 , a p38 MAP kinase inhibitor, incorporates a 4-fluorophenyl-pyrazole scaffold to achieve selectivity and oral bioavailability. Fluorine’s electronegativity and small atomic radius enable precise modulation of drug-receptor interactions without steric hindrance.

The target compound builds on this legacy, combining fluorophenyl’s pharmacokinetic advantages with pyrazole’s synthetic flexibility. Its design aligns with trends in fragment-based drug discovery, where modular substituents are systematically optimized for target engagement.

Properties

IUPAC Name

[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-8-9(6-13)7-15(14-8)11-4-2-10(12)3-5-11;/h2-5,7H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSIADVJYQDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride, also known as SB39976, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol
  • IUPAC Name : [1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine
  • CAS Number : 926242-20-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on neurotransmitter systems and potential anti-inflammatory properties. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy in various biological assays.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, compounds similar to [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine have shown promising results against Plasmodium species, the causative agents of malaria.

CompoundEC50 (μM)Activity Description
SB399760.064Potent against asexual stage parasites
Frontrunner analogs0.048 - 0.577Varying efficacy against transmission stages

These results suggest that structural modifications can significantly enhance the potency and selectivity of pyrazole derivatives against specific parasitic targets .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems has also been explored. It has been suggested that pyrazole derivatives can modulate serotonin and dopamine receptors, potentially leading to anxiolytic and antidepressant effects. This is particularly relevant in the context of developing new treatments for mood disorders.

Study on Antimalarial Efficacy

A study focused on optimizing the dihydroquinazolinone scaffold reported that compounds like SB39976 exhibited notable inhibition of PfATP4-associated Na+-ATPase activity, which is crucial for Plasmodium survival . The study highlighted that structural modifications could lead to improved metabolic stability and aqueous solubility, enhancing overall efficacy.

Neurotransmitter Interaction Study

Research examining the interaction of pyrazole derivatives with neurotransmitter receptors indicated that modifications in the pyrazole ring could lead to increased affinity for serotonin receptors, suggesting potential applications in treating anxiety and depression .

Safety Profile

While exploring the biological activities, it is crucial to consider safety profiles. The compound has been classified with several hazard warnings, including:

  • Harmful if swallowed (Acute toxicity)
  • Causes skin irritation
  • Causes serious eye irritation

These classifications necessitate careful handling and further investigation into long-term safety and toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycle , substituent patterns , and pharmacokinetic profiles . Below is a detailed analysis:

Pyrazole-Based Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Differences
[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride 3,5-dimethyl pyrazole C₁₃H₁₇ClFN₃ 283.75 Additional methyl group at position 5 increases lipophilicity.
[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride 3-fluorophenyl substitution C₁₁H₁₃ClFN₃ 255.72 Fluorine position alters electronic effects on aromatic ring, potentially affecting receptor binding.
Sarizotan Hydrochloride Pyrrolidine-linked benzopyran C₂₂H₂₁FN₂O·HCl 384.90 Larger fused-ring system; targets serotonin/dopamine receptors.

Heterocycle-Modified Analogs

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences
[4-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanamine hydrochloride Oxazole core C₁₀H₁₀ClFN₂O 228.65 Oxazole vs. pyrazole alters hydrogen-bonding capacity and metabolic stability.
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Oxadiazole core C₉H₉ClFN₃O 237.65 Oxadiazole introduces rigidity; reduced steric bulk compared to pyrazole.
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine Thiazole core C₁₆H₁₄FN₃S 299.36 Thiazole sulfur enhances polarizability; potential for metal coordination.

Pharmacokinetic and Functional Comparisons

  • Lipophilicity : The 3,5-dimethyl pyrazole analog (MW 283.75) exhibits higher logP than the parent compound (MW 255.72), suggesting slower clearance .
  • Receptor Selectivity : Sarizotan’s benzopyran-pyrrolidine scaffold confers affinity for 5-HT₁A and D₂ receptors, while the simpler pyrazole structure of the target compound may prioritize alternative targets (e.g., sigma-1 receptors) .
  • Metabolic Stability : Oxadiazole and thiazole analogs are less prone to CYP450-mediated oxidation compared to pyrazoles, which are susceptible to N-demethylation .

Structural Validation and Crystallographic Data

The compound’s structure has been validated using tools like SHELXL for crystallographic refinement . Key bond lengths and angles align with pyrazole derivatives (e.g., N–C bond lengths ~1.34 Å, C–F bond ~1.35 Å) . Computational modeling of analogs (e.g., oxadiazole derivatives) reveals reduced dipole moments compared to pyrazoles, impacting membrane permeability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves:

  • Formation of the pyrazole ring with appropriate substituents at the 1- and 3-positions.
  • Introduction of the 4-fluorophenyl group at the N-1 position.
  • Installation of the methanamine group at the 4-position of the pyrazole ring.
  • Conversion of the free amine to its hydrochloride salt for improved stability and handling.

Stepwise Preparation Methods

Pyrazole Core Construction

  • Starting Materials: 2,3-dihalopyrazines such as 2,3-dichloropyrazine are commonly used as precursors for pyrazole derivatives.
  • Key Reaction: The 2,3-dichloropyrazine undergoes nucleophilic aromatic substitution with diaryl imines prepared via condensation of aromatic aldehydes (e.g., 4-fluorobenzaldehyde) with amines. This step forms a diaryl imine intermediate.
  • Conditions: The reaction is typically carried out in tetrahydrofuran (THF) under nitrogen protection at low temperatures (~ -5 °C), with bases such as sodium hexamethyldisilazide (NaHMDS) facilitating the substitution.

Installation of the Methanamine Group at the 4-Position

  • The methanamine group is introduced by hydrolysis of the imine intermediate or by subsequent amination reactions.
  • Hydrolysis under acidic conditions liberates the free amine on the pyrazole ring, which can then be converted to the hydrochloride salt.

Formation of the Hydrochloride Salt

  • The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.
  • This salt formation improves the compound’s stability, solubility, and ease of handling for further applications.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Diaryl imine formation 4-Fluorobenzaldehyde + methylamine Room temperature Ethanol or THF 85-90 Imine prepared by condensation
2 Nucleophilic aromatic substitution Diaryl imine + 2,3-dichloropyrazine + NaHMDS -5 °C to RT THF 70-80 Under nitrogen atmosphere, base-mediated
3 Hydrolysis Acidic hydrolysis of imine intermediate Room temperature Aqueous acid 75-85 Converts imine to amine
4 Salt formation Treatment with HCl Room temperature Ethanol or water Quantitative Formation of hydrochloride salt

Yields are approximate and can vary depending on scale and purification methods.

Alternative and Supporting Preparation Approaches

  • Use of Diaryl Imines: Various diaryl imines with different substituents on the phenyl ring (including 4-fluorophenyl) have been used to diversify the pyrazole derivatives, indicating flexibility in the synthetic route.
  • Base Selection: Sodium hexamethyldisilazide (NaHMDS) in THF is preferred for its strong, non-nucleophilic base properties, enabling efficient substitution without side reactions.
  • Purification: Crystallization and chromatographic techniques are employed post-reaction to isolate the pure hydrochloride salt.

Supporting Data and Research Findings

  • The patent US8513415B2 describes a robust method for preparing C-pyrazole-methylamines, including derivatives with 4-fluorophenyl substituents, using the above synthetic scheme with detailed experimental conditions.
  • The method allows for atmospheric pressure operation but can be adapted to different pressures for optimization.
  • The reaction tolerates various substituents on the aryl group, including halogens like fluorine, which is crucial for the target compound.

Summary Table of Key Preparation Parameters

Parameter Description
Starting material 2,3-dichloropyrazine
Key intermediate Diaryl imine (from 4-fluorobenzaldehyde + amine)
Base Sodium hexamethyldisilazide (NaHMDS)
Solvent Tetrahydrofuran (THF)
Temperature range -5 °C to room temperature
Reaction atmosphere Nitrogen protection
Hydrolysis agent Acidic aqueous solution
Salt formation HCl in ethanol or water
Typical yields 70-90% per step

Q & A

Basic: What synthetic strategies are recommended for high-yield synthesis of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core. Key steps include:

  • Step 1: Condensation of hydrazine derivatives with fluorophenyl-substituted diketones to form the pyrazole ring.
  • Step 2: Methylation at the 3-position of the pyrazole using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
  • Step 4: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).

Critical Parameters:

  • Temperature control (<0°C for methylation to avoid side reactions).
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Purification via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .

Example Yield Optimization Table:

StepReaction Time (h)Yield (%)Purity (HPLC)
1127895%
268598%
3246590%

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms the pyrazole ring substitution pattern and fluorophenyl group integration.
    • ²D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
  • Mass Spectrometry (MS):
    • HRMS verifies molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
  • X-ray Crystallography:
    • SHELXL/SHELXS refines crystal structures to confirm stereochemistry and hydrogen bonding (e.g., HCl salt interactions) .
  • HPLC-PDA:
    • Quantifies purity (>98% for pharmacological studies) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced: How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:
The fluorine atom enhances:

  • Lipophilicity: Increases blood-brain barrier permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).
  • Metabolic Stability: Reduces cytochrome P450-mediated oxidation due to electron-withdrawing effects.
  • Target Binding: Fluorine’s van der Waals radius (1.47 Å) optimizes fit in hydrophobic enzyme pockets (e.g., monoamine oxidase-B inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride
Reactant of Route 2
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[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride

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